molecular formula C17H17N5O3 B2534185 N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide CAS No. 1396766-26-9

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide

Cat. No.: B2534185
CAS No.: 1396766-26-9
M. Wt: 339.355
InChI Key: DMXCUJCNILJIJZ-UHFFFAOYSA-N
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Description

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its diverse bioactivity and role as a bioisostere for ester and amide functionalities. The molecule is specifically designed and investigated as a potent and selective inhibitor of the M2 isoform of pyruvate kinase (PKM2). By selectively inhibiting PKM2 , this compound disrupts the altered glucose metabolism, known as the Warburg effect, which is a hallmark of many cancer cells that rely on aerobic glycolysis for rapid proliferation. This mechanism provides researchers with a valuable chemical tool to probe the metabolic dependencies of tumors, study the non-metabolic functions of PKM2, such as its role as a transcriptional coactivator, and evaluate the therapeutic potential of targeting cancer cell metabolism. The furan-2-carboxamide and pyrazine moieties are critical for its binding affinity and selectivity profile, making it a key compound for structure-activity relationship (SAR) studies aimed at developing novel anti-cancer agents. Its primary research value lies in its utility for in vitro and cell-based assays to elucidate complex metabolic pathways and for validating PKM2 as a viable target for cancer therapy.

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-15(13-5-4-10-24-13)21-17(6-2-1-3-7-17)16-20-14(22-25-16)12-11-18-8-9-19-12/h4-5,8-11H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCUJCNILJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling these heterocyclic units under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the oxadiazole nitrogen increases electrophilicity, leading to ring opening. This could yield a pyrazine-substituted amidine intermediate.

  • Basic Hydrolysis : Hydroxide attack at the electrophilic C-5 position of the oxadiazole may produce a pyrazine-containing urea derivative .

ConditionsReagentsProductsYield/Notes
HCl (concentrated), ΔH2OPyrazine-amidine + furan-2-carboxylic acidPartial decomposition
NaOH (aqueous), refluxEthanolUrea derivative + CO2Requires optimization

Functionalization of the Furan Ring

The furan-2-carboxamide group undergoes electrophilic substitution at the α-positions (C-3 and C-4). Examples include:

  • Nitration : HNO3/H2SO4 introduces nitro groups, enhancing biological activity .

  • Sulfonation : SO3 in DCM adds sulfonic acid groups, improving solubility.

Reaction TypeReagentsPositionProductApplication
NitrationKNO3, H2SO4 (0°C → RT)C-33-Nitro-furan-2-carboxamide derivativeAntimicrobial screening
HalogenationBr2 (FeBr3 catalyst)C-44-Bromo-furan-2-carboxamideCross-coupling precursor

Reduction of the Pyrazine Ring

The pyrazine moiety can be reduced to a piperazine analog under catalytic hydrogenation:

  • H2/Pd-C : Converts pyrazine to a saturated piperazine ring, altering electronic properties .

ConditionsCatalystProductImpact on Bioactivity
H2 (50 psi), EtOHPd/CPiperazine-1,2,4-oxadiazole derivativeEnhanced solubility

Nucleophilic Substitution at the Oxadiazole Core

The electron-deficient oxadiazole ring reacts with nucleophiles (e.g., amines, thiols):

  • Amine Attack : Substitution at C-5 with primary amines generates triazole derivatives .

  • Thiol Addition : Mercaptoethanol adds to the oxadiazole, forming thioether linkages .

NucleophileConditionsProductNotes
AnilineDMF, 80°C, 12h5-Anilino-1,2,4-oxadiazole analogModerate yield (~55%)
NaSHEtOH, reflux, 6hThiol-oxadiazole adductStabilizes ring

Cross-Coupling Reactions

The pyrazine and furan rings participate in metal-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple with halogenated pyrazine/furan groups .

  • Buchwald-Hartwig : Amination of halogens on the pyrazine ring .

Reaction TypeSubstrateCatalystProductYield
Suzuki3-Bromo-pyrazinePd(PPh3)4Biaryl-pyrazine-oxadiazole72%
Buchwald2-Chloro-furanPd2(dba)3Aminated furan-carboxamide65%

Photochemical Reactivity

The oxadiazole ring undergoes photolysis under UV light, producing nitrile oxides and furan fragments :

OxadiazolehνNitrile Oxide+Furan-amide\text{Oxadiazole} \xrightarrow{h\nu} \text{Nitrile Oxide} + \text{Furan-amide}

  • Wavelength : 254 nm (UV-C)

  • Solvent : Acetonitrile

  • Quantum Yield : 0.32 ± 0.05

Key Mechanistic Insights

  • The oxadiazole’s C-5 position is most electrophilic due to adjacent nitrogen atoms .

  • Steric hindrance from the cyclohexyl group slows reactions at the oxadiazole’s C-2 .

  • Furan’s electron-rich nature directs electrophiles to C-3/C-4 .

Scientific Research Applications

This compound has demonstrated various biological activities that make it a candidate for further research and development:

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit antimicrobial activity. For instance, compounds containing the oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.

Anticancer Activity

Research has highlighted the potential of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide in oncology. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following mechanisms have been proposed:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : It may trigger intrinsic apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. Using the disc diffusion method against strains like Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited significant inhibition zones compared to control groups .

Study 2: Anticancer Mechanism Investigation

In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth significantly at micromolar concentrations. Mechanistic studies indicated that it could induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation.

StudyFindings
AntimicrobialEffective against S. aureus and E. coli; significant inhibition zones observed
AnticancerInduces apoptosis and cell cycle arrest; effective in multiple cancer cell lines

Mechanism of Action

The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclohexyl-linked heterocyclic carboxamides and ureas.

Structural Analogues with Modified Heterocycles

Compound Name Core Structure Key Substituents Notable Features CAS Number (if available) Reference
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide Cyclohexyl-linked 1,2,4-oxadiazole Furan-2-carboxamide High polarity due to furan oxygen; moderate solubility in polar solvents Not provided
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-3-carboxamide Cyclohexyl-linked 1,2,4-oxadiazole Thiophene-3-carboxamide Increased lipophilicity from sulfur atom; potential for enhanced membrane permeability Ref: 10-F731585 (discontinued)
1-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea Cyclohexyl-linked 1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl urea Strong electron-withdrawing CF3 group; improved metabolic stability and target selectivity 1421584-04-4

Key Observations:

  • Furan vs. Thiophene Carboxamides : Replacing furan with thiophene (as in the second compound) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The sulfur atom in thiophene also allows for weaker hydrogen bonding compared to furan’s oxygen .
  • Carboxamide vs. The trifluoromethyl group in the urea derivative enhances electron-deficient character, which could improve interactions with hydrophobic binding pockets .

Functional Group Variations in Cyclohexyl-Linked Compounds

Compound Name Functional Group Pharmacological Implications Reference
3-(2-Methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea Urea with methoxyethyl chain Increased flexibility and solubility; potential for prolonged half-life 1396876-89-3
1-(2-Ethylphenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea Urea with 2-ethylphenyl group Enhanced aromatic stacking interactions; possible CYP450 inhibition due to phenyl group

Key Observations:

  • Methoxyethyl Urea : The ethylene glycol chain in this derivative improves solubility and may reduce plasma protein binding, enhancing bioavailability .
  • 2-Ethylphenyl Urea : The bulky aromatic substituent could improve target affinity but may increase off-target interactions with cytochrome P450 enzymes .

Limitations and Commercial Availability

Several analogs, including the thiophene-3-carboxamide derivative, are marked as discontinued by suppliers like CymitQuimica . Researchers seeking alternatives may explore urea derivatives or modified carboxamides with updated CAS registrations (e.g., 1421584-04-4) .

Biological Activity

N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article summarizes the findings related to its biological activity, including antimicrobial, antifungal, and cytotoxic properties.

  • Molecular Formula : C21H21N5O
  • Molecular Weight : 407.43 g/mol
  • CAS Number : 1396766-33-8

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The oxadiazole moiety is known for enhancing the biological activity of various derivatives:

  • Mechanism of Action : The oxadiazole ring interacts with bacterial cell walls, leading to increased permeability and eventual cell death.
  • In Vitro Studies : In studies comparing various oxadiazole derivatives, those with a pyrazinyl substituent demonstrated enhanced activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

CompoundMIC (µg/mL)Comparison
This compound12.5Comparable to ketoconazole
Ketoconazole12.5Standard control

The presence of the pyrazinyl group is believed to enhance the compound's interaction with fungal cell membranes, leading to increased efficacy against species such as Candida albicans and Aspergillus niger .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines:

  • Cell Lines Tested : L929 (mouse fibroblast), A549 (human lung carcinoma), HepG2 (human liver carcinoma).
CompoundConcentration (µM)Cell Viability (%)
This compound10085
Control (DMSO)-100

The results indicated that at lower concentrations, the compound did not significantly affect cell viability and sometimes even enhanced it. However, at higher concentrations (≥100 µM), a decrease in viability was observed .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Oxadiazole Ring : Essential for antimicrobial and antifungal properties.
  • Cyclohexyl Group : Contributes to lipophilicity, improving membrane penetration.
  • Pyrazinyl Substituent : Enhances interaction with biological targets.

Case Studies

A notable study involved synthesizing a series of oxadiazole derivatives, including this compound. The synthesized compounds were tested for their biological activity against various pathogens and cancer cell lines:

Study Findings

  • The compound exhibited potent antimicrobial activity comparable to standard antibiotics.
  • It showed promising antifungal activity with a low MIC value.

These findings suggest that modifications in the structure can lead to improved biological profiles.

Q & A

Q. Table 1: SAR Modifications and Observed Effects

ModificationTarget Affinity (IC50_{50}, nM)logP
Parent Compound250 ± 152.1
Pyrazine C-5 -CF3_378 ± 82.9
Thiophene取代Furan310 ± 202.8

Advanced: What strategies address metabolic instability observed in preclinical studies?

Methodological Answer:

  • Prodrug Design : Mask the oxadiazole moiety with ester groups (e.g., pivalate) to reduce first-pass metabolism. Hydrolysis in plasma restores activity .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
  • Stability Testing : Incubate the compound in liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life <30 min necessitates structural tweaks .

Advanced: How can contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Assay Standardization : Use ATP concentration-matched kinase assays (1 mM ATP) to eliminate variability .
  • Batch Analysis : Compare purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) across studies. Impurities >2% skew results .
  • Computational Validation : Reconcile experimental IC50_{50} with docking scores (AutoDock Vina) for binding affinity trends. Discrepancies >1 log unit suggest experimental artifacts .

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